2-(Ethylthio)-1-(p-tolyl)ethan-1-one
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Overview
Description
2-(Ethylthio)-1-(p-tolyl)ethan-1-one is an organic compound characterized by the presence of an ethylthio group attached to a tolyl ethanone structure
Preparation Methods
The synthesis of 2-(Ethylthio)-1-(p-tolyl)ethan-1-one typically involves the reaction of p-tolyl ethanone with an ethylthio reagent under specific conditions. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings.
Chemical Reactions Analysis
2-(Ethylthio)-1-(p-tolyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Ethylthio)-1-(p-tolyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Ethylthio)-1-(p-tolyl)ethan-1-one involves its interaction with specific molecular targets. The ethylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
2-(Ethylthio)-1-(p-tolyl)ethan-1-one can be compared with similar compounds such as:
2-(Methylthio)-1-(p-tolyl)ethan-1-one: Similar structure but with a methylthio group instead of an ethylthio group.
2-(Ethylthio)-1-(m-tolyl)ethan-1-one: Similar structure but with a meta-tolyl group instead of a para-tolyl group.
Properties
Molecular Formula |
C11H14OS |
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Molecular Weight |
194.30 g/mol |
IUPAC Name |
2-ethylsulfanyl-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C11H14OS/c1-3-13-8-11(12)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 |
InChI Key |
IKEWLQMEMQSQKF-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
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